3-BENZYL-5-((E)-1-{5-[(5-FLUORO-2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE
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Overview
Description
3-BENZYL-5-((E)-1-{5-[(5-FLUORO-2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolone core, which is known for its biological activity, and a benzyl group, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 3-BENZYL-5-((E)-1-{5-[(5-FLUORO-2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolone core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the thiazolone intermediate.
Attachment of the fluoronitrophenoxy group: This can be done through a nucleophilic aromatic substitution reaction, where the nitro group activates the aromatic ring towards nucleophilic attack.
Final assembly: The final step involves the condensation of the intermediate with the appropriate aldehyde or ketone to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-BENZYL-5-((E)-1-{5-[(5-FLUORO-2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
3-BENZYL-5-((E)-1-{5-[(5-FLUORO-2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Properties
IUPAC Name |
(5E)-3-benzyl-5-[[5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O5S2/c23-15-6-9-18(25(27)28)19(10-15)29-13-17-8-7-16(30-17)11-20-21(26)24(22(31)32-20)12-14-4-2-1-3-5-14/h1-11H,12-13H2/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTFNQGWQAEUED-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)COC4=C(C=CC(=C4)F)[N+](=O)[O-])SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(O3)COC4=C(C=CC(=C4)F)[N+](=O)[O-])/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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